molecular formula C17H16ClF3N2O3 B4841046 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea

N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4-dimethoxybenzyl)urea

Cat. No.: B4841046
M. Wt: 388.8 g/mol
InChI Key: JKTQWXNNJIXAAA-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,4-dimethoxybenzyl)urea is an organic compound characterized by the presence of a urea linkage between a chlorotrifluoromethylphenyl group and a dimethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,4-dimethoxybenzyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and 3,4-dimethoxybenzylamine.

    Formation of Isocyanate: The 2-chloro-5-(trifluoromethyl)aniline is treated with phosgene or a phosgene equivalent to form the corresponding isocyanate.

    Urea Formation: The isocyanate is then reacted with 3,4-dimethoxybenzylamine to form the desired urea compound.

The reaction conditions typically involve the use of an inert solvent such as dichloromethane or toluene, and the reactions are carried out under anhydrous conditions to prevent hydrolysis of the isocyanate intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although the specific products would depend on the reagents and conditions used.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Products would include derivatives where the chloro group is replaced by the nucleophile.

    Oxidation/Reduction: Products would vary based on the specific oxidizing or reducing agent used.

    Hydrolysis: The primary products would be the corresponding amine and isocyanate.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,4-dimethoxybenzyl)urea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism by which N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,4-dimethoxybenzyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the dimethoxybenzyl group can interact with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(4-methoxybenzyl)urea
  • N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,4-dimethoxyphenyl)urea

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-N’-(3,4-dimethoxybenzyl)urea is unique due to the combination of its trifluoromethyl and dimethoxybenzyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3/c1-25-14-6-3-10(7-15(14)26-2)9-22-16(24)23-13-8-11(17(19,20)21)4-5-12(13)18/h3-8H,9H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTQWXNNJIXAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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